(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17(2)12-5-3-4-11(8-12)14(20)18-9-13(10-18)19-15-6-7-16-19/h3-8,13H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHZMWWFGHGIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of the Rings: The triazole and azetidine rings are then coupled through a suitable linker, often involving a carbonyl group, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
Uniqueness: The presence of both a triazole and an azetidine ring in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone makes it unique compared to other similar compounds
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone , often referred to as a triazole-azetidine derivative, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : Approximately 284.32 g/mol
Structural Features
The compound consists of:
- An azetidine ring
- A triazole moiety
- A dimethylamino-substituted phenyl group
This combination of functional groups is expected to influence its biological properties significantly.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that the triazole ring plays a crucial role in enhancing antimicrobial efficacy .
Anticancer Potential
Preliminary investigations have suggested that the compound may possess anticancer properties. In vitro studies indicated that derivatives with similar structural motifs exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of triazole-containing compounds. For instance, related compounds were tested against neurotoxins like MPP+ and METH in neuronal cell lines, showing protective effects by enhancing cell viability and reducing oxidative stress . These findings warrant further investigation into the neuroprotective mechanisms of the compound .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Triazoles are known to inhibit various enzymes, including those involved in cancer progression and inflammation. Research on structurally similar compounds has indicated their ability to inhibit monoacylglycerol lipase (MGL), which is implicated in pain pathways .
Synthetic Route
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves:
- Formation of the Triazole Ring : Achieved through a click chemistry reaction between an azide and an alkyne.
- Azetidine Ring Formation : Synthesized via cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The intermediate is coupled with a dimethylaminophenyl ketone under suitable conditions.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
These techniques confirm the structure and purity of the compound.
Case Studies and Research Findings
Q & A
Q. Optimization strategies :
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify intermediates and minimize side reactions .
- Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for faster kinetics) and catalyst loading (e.g., 5 mol% CuI for CuAAC) to improve yields .
Advanced: How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Answer:
Discrepancies between experimental and theoretical data often arise from:
- Solvent effects : NMR chemical shifts vary with solvent polarity; compare data in deuterated DMSO vs. CDCl₃ .
- Conformational flexibility : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and predict shifts .
- Dynamic effects : Variable-temperature NMR to detect rotational barriers in the dimethylamino or triazole groups .
Q. Resolution workflow :
Validate purity via HRMS and elemental analysis.
Cross-reference with solid-state NMR or X-ray crystallography to confirm spatial arrangement .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
- ¹H/¹³C NMR :
- Triazole protons appear as singlets at δ 7.8–8.2 ppm; azetidine ring protons show splitting (δ 3.5–4.5 ppm) due to ring strain .
- Dimethylamino group: Singlet at δ 2.8–3.1 ppm (6H integration) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy : Stretch frequencies for C=O (1680–1720 cm⁻¹) and triazole C-N (1450–1500 cm⁻¹) .
Advanced: How can researchers reconcile contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. no observed effect)?
Answer:
Contradictions may stem from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
- Cellular context : Test in isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm specificity .
- Metabolic stability : Evaluate half-life in hepatic microsomes; inactive metabolites may explain false negatives .
Q. Methodological solutions :
- Dose-response curves (IC₅₀ determination) across multiple replicates.
- Surface plasmon resonance (SPR) to measure direct binding kinetics .
Advanced: What computational approaches are suitable for predicting this compound’s reactivity or binding modes?
Answer:
- Molecular docking (AutoDock Vina) : Model interactions with biological targets (e.g., kinases) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Reactivity prediction : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites .
Case study : Triazole’s π-π stacking with tyrosine residues and hydrogen bonding via the methanone oxygen were predicted computationally and validated via mutagenesis .
Basic: How should researchers handle stability issues during storage or handling?
Answer:
- Storage : Lyophilize and store at –20°C under argon to prevent hydrolysis of the azetidine ring .
- Light sensitivity : Protect from UV exposure (amber vials) due to the triazole’s photolability .
- Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced: What strategies can elucidate regioselectivity in triazole-azetidine coupling reactions?
Answer:
- Isotopic labeling : Synthesize ¹⁵N-labeled azides to track CuAAC intermediates via NMR .
- Kinetic profiling : Use stopped-flow IR to detect transient intermediates (e.g., copper-triazolide) .
- Computational mapping : Compare transition-state energies for 1,4- vs. 1,5-triazole regioisomers using DFT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
